ETHYL 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound featuring a thiophene core substituted with a nitro group at the 5-position, an ethyl carboxylate ester at the 3-position, and a benzamido linker modified with a morpholine sulfonyl group at the 4-position. This structure combines electron-withdrawing (nitro, sulfonyl) and electron-donating (morpholine) moieties, which may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5-nitrothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O8S2/c1-2-29-18(23)14-11-15(21(24)25)30-17(14)19-16(22)12-3-5-13(6-4-12)31(26,27)20-7-9-28-10-8-20/h3-6,11H,2,7-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZQCCKGBSRPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and the introduction of functional groups. One common method involves the reaction of 2-aminothiophene with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 4-(morpholinosulfonyl)benzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
ETHYL 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-5-NITROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinosulfonyl group can enhance solubility and bioavailability. The thiophene ring provides structural stability and facilitates interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfone-Containing Analogues
The morpholine sulfonyl group in the target compound aligns with broader studies on sulfones’ biological activities (). Sulfones are known for diverse therapeutic effects, including anti-inflammatory and antimicrobial actions. For instance:
- Anti-inflammatory sulfones : Often feature aryl sulfonyl groups linked to heterocycles, similar to the target compound’s benzamido-morpholine sulfonyl motif.
- Anticancer sulfones : Rely on sulfonyl groups to modulate enzyme inhibition (e.g., tubulin polymerization inhibitors).
While the target compound’s nitrothiophene core is distinct from most sulfones reviewed in , the presence of the sulfonyl group could confer similar pharmacokinetic advantages, such as improved metabolic stability or solubility .
Biological Activity
Ethyl 2-[4-(morpholine-4-sulfonyl)benzamido]-5-nitrothiophene-3-carboxylate is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Morpholine Sulfonyl Group : This moiety is known for enhancing solubility and bioavailability.
- Nitrothiophene Core : The nitro group can contribute to various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of morpholine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Research has pointed towards the potential antitumor effects of compounds containing nitrothiophene structures. These compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by inhibiting key enzymes involved in cell proliferation .
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes crucial for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Nitro groups can lead to oxidative stress within cells, triggering apoptotic pathways.
- Antibiofilm Formation : Some studies suggest that related compounds can prevent biofilm formation in pathogenic bacteria, enhancing their effectiveness as antimicrobial agents .
Case Study 1: Antimicrobial Efficacy
In a comparative study, various morpholine derivatives were synthesized and tested for their antimicrobial activity. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent .
Case Study 2: Antitumor Potential
A study evaluated the cytotoxic effects of similar nitrothiophene compounds on multiple cancer cell lines. Results indicated that these compounds significantly reduced cell viability through mechanisms involving ROS generation and apoptosis induction .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
